2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Overview
Description
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a heterocyclic compound that belongs to a class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, which can be used to infer some general characteristics about the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the condensation of pre-formed intermediates with activated compounds to build the molecular framework. For example, substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones are synthesized via hydrazone intermediates condensed with an activated chlorouracil, followed by reductive ring closure . Similarly, pyrido[1,2-b][1,2,4]triazine derivatives are synthesized through cyclocondensation of diamino-dihydropyridine derivatives with bifunctional compounds . These methods suggest that the synthesis of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione could also involve multi-step reactions including condensation and cyclization steps.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is often characterized by intramolecular hydrogen bonding (IMHB), which can be investigated using theoretical calculations such as M06-2X/6-311++G(d,p) level of theory, Natural bond orbital (NBO), and quantum theory of atoms in molecules (QTAIM) . These studies can reveal the nature of hydrogen-bonding interactions and how substituents affect the strength of IMHB.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione might undergo. For instance, pyrido[1,2-b][1,2,4]triazine derivatives have been shown to interact with indole-2,3-dione under various conditions, leading to a range of products . This suggests that the compound may also exhibit diverse reactivity, potentially leading to the formation of novel derivatives with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their potential application in pharmacology. For example, pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have been optimized for cytoprotective effects and drug metabolism and pharmacokinetics (DMPK) properties, leading to compounds with good metabolic stability and medium to high aqueous solubility . These properties are important for the development of new drugs and could be relevant for the analysis of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione as well.
Scientific Research Applications
1. Synthesis of Functionalized Tetrahydropyridines
A study by Wasilewska et al. (2011) explored the synthesis of 1,2-dihydropyridine derivatives with potential biological activity through Diels-Alder reactions. The structures of the synthesized products were confirmed using various spectroscopic methods (Wasilewska et al., 2011).
2. Antagonist Activity in Neurotransmitter Receptors
Watanabe et al. (1992) investigated derivatives including 1,3,5-triazine-2,4(3H)-dione for their 5-HT2 and alpha 1 receptor antagonist activities. Some compounds showed potent 5-HT2 antagonist activity and moderate alpha 1 receptor antagonism (Watanabe et al., 1992).
Chemical Reactivity and Antifungal Activity
3. Synthesis and Antifungal Properties
A study by Ibrahim et al. (2009) discussed the synthesis of new pyrido[1,2-b][1,2,4]triazines with antifungal properties. The structural elucidation was based on elemental analysis and spectral data (Ibrahim et al., 2009).
Novel Organic Compounds
4. Synthesis of Organic Nitrates
Benedini et al. (1995) reported the synthesis and physico-chemical characterization of various diones, including 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-diones. This research contributes to the development of novel organic compounds (Benedini et al., 1995).
Fluorescent Organic Compounds
5. Red Fluorescent Organic Compounds
Research by Darehkordi et al. (2018) focused on synthesizing pyrido[1,2-b][1,2,4]triazines with considerable red light emission, contributing to the field of fluorescent organic compounds (Darehkordi et al., 2018).
properties
IUPAC Name |
pyrido[1,2-a][1,3,5]triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJVKWTKZPKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)NC(=O)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382833 | |
Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione | |
CAS RN |
26737-41-7 | |
Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.